(2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid
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Overview
Description
(E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID is an organic compound characterized by the presence of a sulfonyl group attached to a propenoic acid moiety. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate propenoic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to inhibit specific enzymes or pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and response .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLSULFONYLPHENYL)INDOLE DERIVATIVES: These compounds share a similar sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
SULFONIMIDATES: These organosulfur compounds have similar structural features and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
(E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID is unique due to its specific combination of a propenoic acid moiety with a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12O4S |
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Molecular Weight |
240.28 g/mol |
IUPAC Name |
(E)-2-methyl-3-(4-methylphenyl)sulfonylprop-2-enoic acid |
InChI |
InChI=1S/C11H12O4S/c1-8-3-5-10(6-4-8)16(14,15)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13)/b9-7+ |
InChI Key |
YDPRYUXDBRYSIN-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C)/C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C)C(=O)O |
Origin of Product |
United States |
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